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Cat. No.: B560568 Get Quote

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Eravacycline
Dihydrochloride

Introduction
Eravacycline, marketed as Xerava™, is a novel, fully synthetic fluorocycline antibiotic belonging

to the tetracycline class.[1] It was specifically designed to overcome common tetracycline

resistance mechanisms, such as efflux pumps and ribosomal protection.[2][3] Eravacycline

exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic

bacteria, including many multidrug-resistant (MDR) pathogens.[4] Approved by the U.S. Food

and Drug Administration (FDA) for the treatment of complicated intra-abdominal infections

(cIAI), its potent activity and favorable safety profile make it a significant agent in the

management of serious bacterial infections.[2][5]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of eravacycline, summarizing key data from preclinical and clinical

studies. It is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics
Intravenous eravacycline demonstrates linear and dose-proportional pharmacokinetics.[1][2]

Following administration, it is widely distributed throughout the body.
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Being administered intravenously, bioavailability is 100%. The peak plasma concentration

(Cmax) is typically reached at the end of the infusion.[1] Eravacycline exhibits concentration-

dependent protein binding, ranging from 79% to 90% in human plasma at concentrations of

100 to 10,000 ng/mL.[1][5]

Table 1: Human Pharmacokinetic Parameters of Intravenous Eravacycline

Parameter Value Study Population / Notes

Cmax (Day 1) 2125 ng/mL
Healthy Subjects (1 mg/kg
every 12h)[1]

Cmax (Day 10) 1825 ng/mL
Healthy Subjects (1 mg/kg

every 12h)[1]

AUC₀₋₁₂ (Day 1) 4305 ng·h/mL
Healthy Subjects (1 mg/kg

every 12h)[1]

AUC₀₋₁₂ (Steady-State) 4560 ± 940 ng·h/mL
Healthy Volunteers (1 mg/kg

every 12h)[6]

fAUC₀₋₁₂ (Steady-State) 770 ± 140 ng·h/mL
Healthy Volunteers (1 mg/kg

every 12h)[6]

Volume of Distribution (Vss) ~321 L (or 4.2 L/kg) Population studies[2][5]

Total Clearance (CL) 13.5 L/h Population studies[2]

Terminal Elimination Half-Life

(t½)
~20 - 48 hours Population studies[2][5]

Plasma Protein Binding 79% - 90% Concentration-dependent[1][5]

Pulmonary ELF Penetration
6.44 (Ratio of ELF AUC₀₋₁₂ to

plasma fAUC₀₋₁₂)
Healthy Volunteers[6]

| Alveolar Macrophage Penetration | 51.63 (Ratio of AM AUC₀₋₁₂ to plasma fAUC₀₋₁₂) | Healthy

Volunteers[6] |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; fAUC:

Free drug AUC; Vss: Volume of distribution at steady state.
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Metabolism and Elimination
Eravacycline is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and

Flavin-containing monooxygenase (FMO) mediated oxidation.[5] Following a single

radiolabeled dose, approximately 34% is excreted in the urine and 47% in the feces.

Unchanged eravacycline is the major component found, accounting for 20% of the dose in

urine and 17% in feces.[5]
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Caption: Metabolism and elimination pathway of eravacycline.

Experimental Protocols: Human Pharmacokinetic
Studies
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The pharmacokinetic parameters listed in Table 1 were primarily derived from Phase 1, open-

label studies in healthy adult volunteers. A typical study design involves administering single or

multiple intravenous doses of eravacycline (e.g., 1 mg/kg infused over 60 minutes every 12

hours).[6] Serial plasma samples are collected at predefined time points (e.g., pre-infusion, end

of infusion, and at various intervals post-infusion) to determine drug concentrations.[6]

Noncompartmental methods are used to calculate key PK parameters such as Cmax, AUC,

clearance, and half-life.[6] To assess pulmonary disposition, some studies include

bronchoalveolar lavage (BAL) at different time points to measure concentrations in epithelial

lining fluid (ELF) and alveolar macrophages (AM).[6]

Pharmacodynamics
Eravacycline's antibacterial action stems from its ability to inhibit bacterial protein synthesis.[1]

[5] This mechanism is similar to other tetracyclines but with enhanced potency and

circumvention of key resistance pathways.

Mechanism of Action
Eravacycline binds to the bacterial 30S ribosomal subunit, which physically blocks the binding

of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[3] This action prevents the

incorporation of amino acids into the growing peptide chain, leading to the cessation of protein

synthesis.[1][5] This is generally a bacteriostatic effect, although bactericidal activity has been

observed against certain strains of E. coli and Klebsiella pneumoniae.[1][5] Its unique

fluorocycline structure allows it to evade common tetracycline resistance mechanisms,

including efflux pumps (e.g., Tet(A), Tet(B)) and ribosomal protection proteins (e.g., Tet(M)).[1]

[3][7]

Caption: Eravacycline's mechanism of action on the bacterial ribosome.

In Vitro Activity
Eravacycline demonstrates potent in vitro activity against a wide range of clinically significant

pathogens. The tables below summarize the minimum inhibitory concentrations (MIC) required

to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Table 2: In Vitro Activity of Eravacycline against Gram-Positive Bacteria
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Organism MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference(s)

Staphylococcus
aureus (MSSA &
MRSA)

0.12 1 [8]

Enterococcus faecalis

(VSE & VRE)
≤0.06 0.12 [1][8]

Enterococcus faecium

(VSE & VRE)
0.06 0.12 [1][8]

| Streptococcus anginosus group | - | 0.125 |[1] |

Table 3: In Vitro Activity of Eravacycline against Gram-Negative Bacteria

Organism MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference(s)

Escherichia coli 0.125 - 0.25 0.5 [1][9]

Klebsiella

pneumoniae
0.25 1 [1]

Acinetobacter

baumannii
0.5 1 [10]

Stenotrophomonas

maltophilia
- -

Effective growth

inhibition noted[2]

| Helicobacter pylori | 0.063 | 0.125 |[2] |

Table 4: In Vitro Activity of Eravacycline against Clostridioides difficile

Organism MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference(s)

| Clostridioides difficile (various ribotypes) | ≤0.0078 | 0.016 |[11] |

PK/PD Relationship and In Vivo Models
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The pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts the efficacy of

eravacycline is the ratio of the free drug area under the plasma concentration-time curve to the

MIC (fAUC/MIC).[1] This has been established through in vivo animal models, most notably the

neutropenic murine thigh infection model.

This model is a standard preclinical method for evaluating the in vivo efficacy of antibiotics and

determining the relevant PK/PD index.

Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal

injections of cyclophosphamide. This immunosuppression ensures that the observed

antibacterial effect is primarily due to the drug, not the host's immune system.[9]

Infection: A bacterial suspension of a specific isolate (e.g., E. coli) with a known MIC is

injected into the thigh muscle of the mice.[9]

Treatment: At a set time post-infection (e.g., 2 hours), treatment with eravacycline begins.

Various dosing regimens (different dose levels and frequencies) are administered to

generate a range of fAUC/MIC exposures.[9]

Endpoint Measurement: After a defined period (e.g., 24 hours), the mice are euthanized, and

the thigh muscles are excised, homogenized, and plated to determine the bacterial burden in

colony-forming units (CFU) per gram of tissue.

Data Analysis: The change in bacterial burden (log₁₀ CFU) is correlated with the

corresponding fAUC/MIC values for each dosing regimen to determine the exposure

magnitude required for bacteriostatic (stasis) or bactericidal (e.g., 1-log kill) activity.[9]
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Caption: Workflow for the neutropenic murine thigh infection model.

Studies using this model for E. coli have shown that an fAUC/MIC target near 25 is likely

relevant for clinical efficacy.[9] This value helps in designing optimal dosing regimens for

clinical trials and practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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